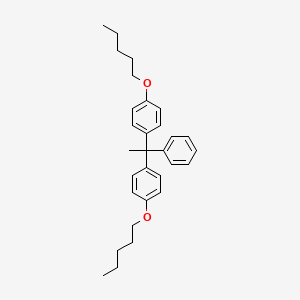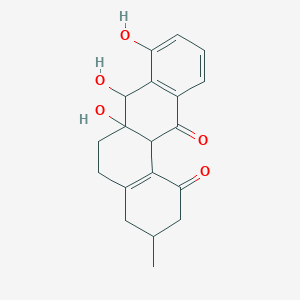
Panglimycin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Panglimycin C is an organic compound with the molecular formula C19H20O5 and a molecular weight of 328.364 g/mol . It is a member of the angucyclinone family, which are polyketide natural products known for their interesting chemical structures and biological activities . This compound is primarily used in scientific research related to life sciences .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Panglimycin C involves complex organic reactions, typically starting from simpler organic molecules. The exact synthetic routes and reaction conditions are often proprietary and not publicly disclosed in detail. general methods for synthesizing angucyclinones involve multiple steps of cyclization, oxidation, and functional group modifications .
Industrial Production Methods
The compound is usually produced in small quantities for laboratory use, often through chemical synthesis or extraction from natural sources such as Streptomyces bacteria .
Analyse Chemischer Reaktionen
Types of Reactions
Panglimycin C can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .
Wissenschaftliche Forschungsanwendungen
Panglimycin C has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Panglimycin C involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to bacterial enzymes and disrupting their normal functions, thereby inhibiting bacterial growth and biofilm formation . The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes in bacterial metabolism and cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Panglimycin C is structurally similar to other angucyclinones, such as:
- Panglimycin A
- Panglimycin B
- Panglimycin D
- Panglimycin E
- Panglimycin F
- (+)-Fujianmycin A
- (+)-Ochromycinone
- Emycin C
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific biological activities. While many angucyclinones exhibit antibiotic properties, this compound has shown particular promise in disrupting biofilms, making it a valuable compound for research into biofilm-associated infections .
Eigenschaften
CAS-Nummer |
1005178-51-7 |
|---|---|
Molekularformel |
C19H20O5 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
6a,7,8-trihydroxy-3-methyl-3,4,5,6,7,12a-hexahydro-2H-benzo[a]anthracene-1,12-dione |
InChI |
InChI=1S/C19H20O5/c1-9-7-10-5-6-19(24)16(14(10)13(21)8-9)17(22)11-3-2-4-12(20)15(11)18(19)23/h2-4,9,16,18,20,23-24H,5-8H2,1H3 |
InChI-Schlüssel |
CRULJZWXPCYLAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=C(C3C(=O)C4=C(C(C3(CC2)O)O)C(=CC=C4)O)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


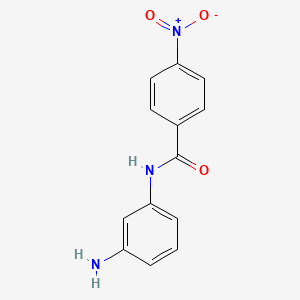

![4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)methyl]benzoic acid](/img/structure/B14082624.png)
![5-(2-hydroxy-5-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14082628.png)
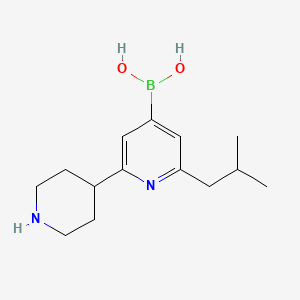
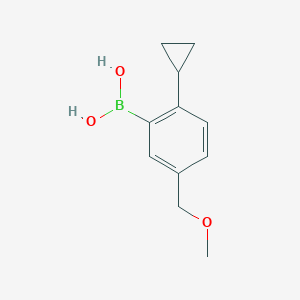
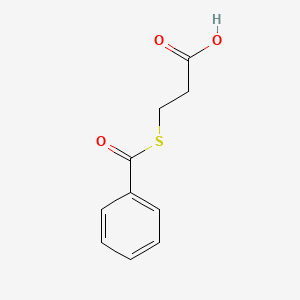
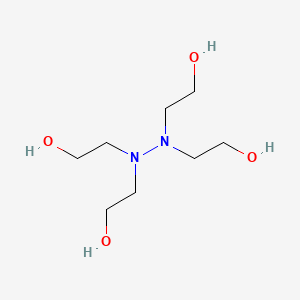
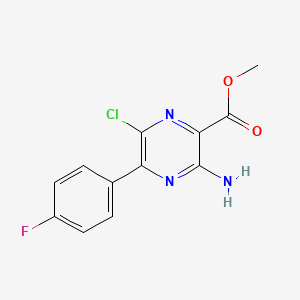
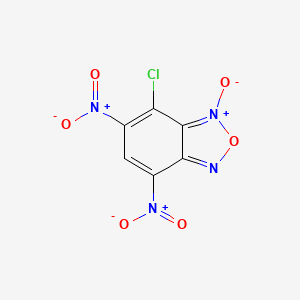
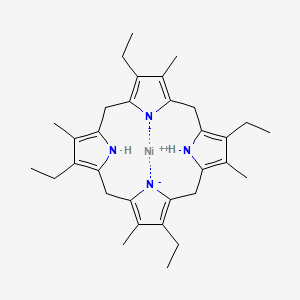

![1-(2,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3-methyl-3-piperidinol](/img/structure/B14082672.png)
